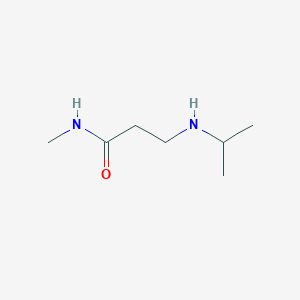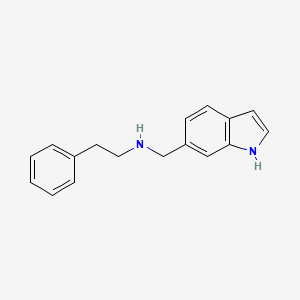![molecular formula C13H14N2O3 B1385276 [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid CAS No. 1234343-27-1](/img/structure/B1385276.png)
[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid
Overview
Description
[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid: is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to the pyrazole ring, which is further substituted with a methyl group and an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid typically involves the reaction of 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions. This reaction proceeds for about 4 hours and yields the desired product with a high yield of 88% . The structure of the synthesized compound is confirmed using NMR spectroscopy and single-crystal X-ray diffraction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the acetic acid moiety, resulting in the formation of various reduced derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or reduced pyrazole derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure and electronic properties.
Material Science: It can be incorporated into polymers or other materials to enhance their properties.
Biology and Medicine:
Biological Studies: It can be used as a probe to study enzyme activities or receptor interactions.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activities. The exact pathways and molecular interactions depend on the specific biological context and the target involved .
Comparison with Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison:
- Structural Differences: While [3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid contains a pyrazole ring, the similar compounds listed above contain indole or imidazole rings.
- Biological Activity: The pyrazole derivative may exhibit different biological activities compared to indole and imidazole derivatives due to differences in their electronic and steric properties.
- Uniqueness: The presence of the acetic acid moiety in this compound provides unique chemical reactivity and potential biological interactions that are distinct from the other similar compounds .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-11(7-12(16)17)13(15-14-8)9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUEYMQURKJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide](/img/structure/B1385195.png)
![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)
![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)




![3,5-Dichloro-N-[3-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385207.png)
![3-[(2-Methoxyethyl)amino]propanohydrazide](/img/structure/B1385209.png)

![N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide](/img/structure/B1385212.png)


